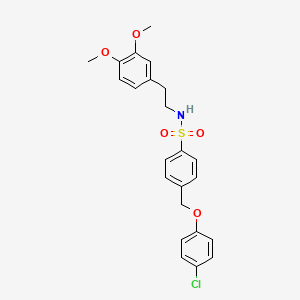
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine, also known as 3-Methylene-2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine, is a novel small molecule that has been studied in various fields of scientific research. It is a highly versatile compound that has been used in a variety of applications, including organic synthesis, medicinal chemistry, and catalysis.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine involves the reaction of 2-amino-3-(trifluoromethyl)thiophenol with 2-chloroacetaldehyde followed by cyclization with ammonium acetate to form the desired product.
Starting Materials
2-amino-3-(trifluoromethyl)thiophenol, 2-chloroacetaldehyde, ammonium acetate
Reaction
Step 1: React 2-amino-3-(trifluoromethyl)thiophenol with 2-chloroacetaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 2-(3-(trifluoromethyl)phenyl)acetaldehyde., Step 2: Cyclize the intermediate with ammonium acetate in the presence of a catalyst such as palladium on carbon to form the desired product, (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine.
Aplicaciones Científicas De Investigación
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various molecules, and as a starting material for the synthesis of various heterocyclic compounds. Additionally, it has been used as a building block for the synthesis of various drugs, including anticonvulsants and antipsychotics.
Mecanismo De Acción
The mechanism of action of (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine is not yet fully understood. However, it is believed to act as a ligand for various enzymes, including cytochrome P450 and aldehyde oxidase. Additionally, it has been hypothesized that it may inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, including monoamine oxidase and acetylcholinesterase. Additionally, it has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine in laboratory experiments is its versatility. It can be used in a variety of applications, including organic synthesis, medicinal chemistry, and catalysis. Additionally, it has been shown to have a low toxicity, making it safe to use in laboratory settings. However, it is important to note that (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine is not yet fully understood, and its effects on biochemical and physiological processes are still being studied.
Direcciones Futuras
The potential future directions for (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine are numerous. Further research is needed to explore its potential applications in medicinal chemistry, organic synthesis, and catalysis. Additionally, more research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further studies are needed to explore its potential as a therapeutic agent for various diseases and disorders.
Propiedades
IUPAC Name |
5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-4H-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S2/c1-7-6-15-10(17-7)16-8-2-4-9(5-3-8)18-11(12,13)14/h2-5H,1,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHVEOJRISUEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN=C(S1)NC2=CC=C(C=C2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














